tert-Butylbicyclophosphorothionate

Descripción general

Descripción

Tert-butilbiciclofosforotionato: es un compuesto de fosfato bicíclico conocido por sus potentes propiedades convulsivantes. Es un antagonista extremadamente eficaz del receptor del ácido gamma-aminobutírico (GABA), que desempeña un papel crucial en el sistema nervioso central .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : La síntesis de tert-butilbiciclofosforotionato normalmente implica la reacción de alcohol tert-butílico con tricloruro de fósforo, seguida de la adición de azufre. Las condiciones de reacción a menudo requieren un ambiente controlado con ajustes específicos de temperatura y presión para garantizar que se obtenga el producto deseado .

Métodos de producción industrial: : La producción industrial de tert-butilbiciclofosforotionato implica la síntesis a gran escala utilizando métodos similares a los del entorno de laboratorio, pero optimizados para obtener rendimientos y eficiencia más altos. Esto incluye el uso de reactores avanzados y sistemas de flujo continuo para mantener condiciones de reacción consistentes .

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El tert-butilbiciclofosforotionato puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el tert-butilbiciclofosforotionato en sus formas reducidas, a menudo involucrando el uso de hidrógeno u otros agentes reductores.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan con frecuencia.

Productos principales: : Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir fosfinas u óxidos de fosfina .

Aplicaciones Científicas De Investigación

Neuropharmacological Research

Binding Studies

TBPS has been extensively used in binding studies to investigate GABA receptor dynamics. It acts as a high-affinity ligand for the picrotoxin site of GABA(A) receptors, making it invaluable for understanding receptor functionality and modulation. For instance, a study characterized the binding properties of TBPS in human postmortem brain samples, revealing significant insights into the functional activation of GABA(A) receptors. The study demonstrated that TBPS binding could be modulated by various compounds, indicating its potential as a tool for studying allosteric interactions within the receptor complex .

Case Study: Postmortem Stability

Research assessing the postmortem stability of TBPS binding in rat brains indicated that while other binding sites remained stable over time, TBPS binding sites showed a significant decrease in both affinity and number after extended postmortem intervals. This finding underscores the importance of timing in neuropharmacological studies involving TBPS .

Epilepsy and Seizure Research

TBPS has been utilized to model seizure activity due to its convulsant properties. Its role as a GABA receptor antagonist allows researchers to simulate conditions associated with epilepsy and investigate potential therapeutic interventions.

Case Study: Seizure Models

In experimental models of epilepsy, TBPS administration has been shown to induce seizure-like activity, facilitating the study of anticonvulsant drugs. The compound's ability to inhibit GABAergic transmission makes it a critical agent for testing the efficacy of new antiepileptic medications .

Toxicological Studies

The toxicological profile of TBPS has been explored to understand its safety and potential risks associated with exposure. Its classification as a neurotoxin necessitates thorough investigation into its effects on neural tissues.

Case Study: Neurotoxicity Assessment

Studies evaluating the neurotoxic effects of TBPS have demonstrated that exposure can lead to significant alterations in neuronal function and viability. These findings are crucial for assessing the risks associated with agricultural applications where TBPS may be used as a pesticide due to its phosphorothionate moiety .

Table 1: Binding Properties of TBPS in Various Brain Regions

| Brain Region | K_D (nM) | B_max (pmol/mg protein) |

|---|---|---|

| Human Cortex | 37 ± 1.3 | 0.79 ± 0.13 |

| Human Cerebellum | 36 ± 4.9 | 0.74 ± 0.09 |

| Rat Cortex | 19 ± 1 | 1.56 ± 0.09 |

| Rat Cerebellum | 18 ± 2 | 1.25 ± 0.12 |

Data indicates mean ± standard error of mean (SEM) from multiple experiments.

Table 2: Inhibition of TBPS Binding by Various Compounds

| Compound | IC50 (nM) |

|---|---|

| Muscimol | 203 ± 41 |

| Picrotoxin | 251 ± 13 |

| GABA | Variable |

IC50 values represent the concentration required to inhibit binding by half.

Mecanismo De Acción

El tert-butilbiciclofosforotionato ejerce sus efectos al unirse al receptor GABA e inhibir su actividad. Esta acción antagonista evita los efectos inhibitorios normales del GABA, lo que lleva a un aumento de la excitabilidad neuronal y la actividad convulsiva. Los objetivos moleculares involucrados incluyen las subunidades del receptor GABA, que son fundamentales para las propiedades convulsivantes del compuesto .

Comparación Con Compuestos Similares

Compuestos similares

Iso-propilbiciclofosforotionato: (IPTBO)

Etilbiciclofosforotionato: (EBOB)

Comparación: : El tert-butilbiciclofosforotionato es único en su alta potencia como antagonista del receptor GABA en comparación con compuestos similares como el iso-propilbiciclofosforotionato y el etilbiciclofosforotionato. Su estructura bicíclica distintiva y el grupo tert-butilo contribuyen a su actividad mejorada y especificidad para el receptor GABA .

Actividad Biológica

Introduction

Tert-butylbicyclophosphorothionate (TBPS) is a potent ligand that selectively binds to GABA receptors, particularly at the convulsant binding site. This compound has gained attention in neuropharmacological research due to its unique binding properties and its role in modulating the activity of GABA receptors, which are critical for inhibitory neurotransmission in the central nervous system.

Binding Characteristics

TBPS is known for its high affinity for GABA receptors, where it acts as a non-competitive antagonist. The binding of TBPS can be quantitatively assessed using radioligand binding assays, which provide insights into its pharmacological profile.

Key Binding Parameters

The following table summarizes the binding characteristics of TBPS in various brain regions:

| Brain Region | K (nM) | B (pmol/mg protein) |

|---|---|---|

| Human Cortex | 37 ± 1.3 | 0.79 ± 0.13 |

| Human Cerebellum | 36 ± 4.9 | 0.74 ± 0.09 |

| Rat Cortex | 19 ± 1 | 1.56 ± 0.09 |

| Rat Cerebellum | 18 ± 2 | 1.25 ± 0.12 |

These results indicate that TBPS binding is significantly higher in rat brain tissues compared to human tissues, suggesting species-specific differences in receptor density or affinity .

Allosteric Modulation

TBPS binding can be modulated by various compounds that interact with different sites on the GABA receptor. For instance, studies have shown that the presence of GABA can reduce TBPS binding, indicating an allosteric interaction between these ligands . The potency of allosteric modulation by benzodiazepine site ligands was also found to be preserved in postmortem human brain samples, which suggests that TBPS can serve as a useful tool for studying receptor function in human tissues .

Inhibition Studies

The following table presents IC values for various inhibitors of TBPS binding in human and rat brain tissues:

| Inhibitor | IC (Human Cortex) | IC (Rat Cortex) |

|---|---|---|

| TBPS | 2-2.5 times higher | - |

| Picrotoxin | Lower | - |

| Loreclezole | Comparable | - |

| Pentobarbital | Comparable | - |

These findings highlight the differences in sensitivity to inhibitors between human and rat brain tissues, which may have implications for drug development and therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of TBPS beyond its binding characteristics. For example, one study utilized TBPS to investigate the effects of somatostatin on GABA receptor complexes in rats, revealing significant modulatory effects on receptor activity . Another study examined the role of anions in enhancing TBPS binding, suggesting that ionic conditions can influence receptor function .

Toxicological Implications

The biological activity of TBPS is not limited to pharmacological effects; it also has implications for toxicology. Research indicates that TBPS may interact with insecticide mechanisms, providing insights into its potential role as a model compound for studying neurotoxic effects .

This compound serves as a valuable compound for understanding GABA receptor dynamics and their modulation by various ligands. Its distinctive binding properties and interactions with other pharmacological agents make it a significant focus of research in both neuropharmacology and toxicology. Continued studies on TBPS will enhance our understanding of receptor function and may lead to advancements in therapeutic strategies targeting GABAergic systems.

Propiedades

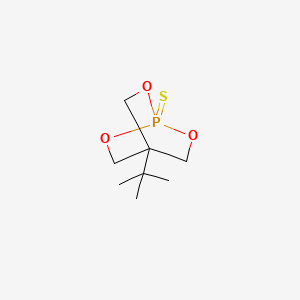

IUPAC Name |

4-tert-butyl-1-sulfanylidene-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15O3PS/c1-7(2,3)8-4-9-12(13,10-5-8)11-6-8/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBHBNXGFPTBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C12COP(=S)(OC1)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058464 | |

| Record name | tert-Butyl bicyclo[2 2 2]phosphorothionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70636-86-1 | |

| Record name | 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(1,1-dimethylethyl)-, 1-sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70636-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butylbicyclophosphorothionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070636861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl bicyclo[2 2 2]phosphorothionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.